4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride
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Overview
Description
4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a heterocyclic aromatic organic structure, and a benzenesulfonyl fluoride group, which is known for its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrazoles and aldehydes or ketones. The cyclopropyl group is introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzenesulfonyl fluoride group can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: : The pyrazolo[1,5-a]pyrimidine core can be reduced to form different reduced analogs.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonic acids, sulfonyl chlorides, and other oxidized derivatives.
Reduction: : Reduced pyrazolo[1,5-a]pyrimidines.
Substitution: : Amides, esters, and thioethers, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure allows it to interact with various biological targets.
Medicine
The compound has potential applications in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: : These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: : These derivatives also contain a pyrazolo core and have been studied for their potential biological activities.
Thiadiazoles: : These compounds have a sulfur and nitrogen-containing ring structure and exhibit antimicrobial properties.
Uniqueness
4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride is unique due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and the benzenesulfonyl fluoride group
Properties
IUPAC Name |
4-(3-cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-24(22,23)13-6-4-12(5-7-13)16(21)19-8-1-9-20-15(19)14(10-18-20)11-2-3-11/h4-7,10-11H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIAKWYEJPENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=NN2C1)C3CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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